2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Phenoxyacetamide Backbone: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.
Amidation Reaction: The 2-(2,4-dichlorophenoxy)acetic acid is then converted to its acyl chloride derivative using thionyl chloride. This acyl chloride is subsequently reacted with 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents and conditions used.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent, particularly in the development of antifungal and antibacterial drugs.
Agricultural Sciences: It is investigated for its herbicidal properties, given its structural similarity to other phenoxy herbicides.
Biological Research: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The triazole ring is known to interact with cytochrome P450 enzymes, which can modulate the metabolism of other compounds.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A simpler analog used as a herbicide.
1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanol: A related compound with a hydroxyl group instead of the acetamide moiety.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is unique due to the combination of its phenoxy, phenyl, and triazole groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-14-6-7-17(15(20)10-14)26-12-18(25)23-16(11-24-21-8-9-22-24)13-4-2-1-3-5-13/h1-10,16H,11-12H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZCEXBBBSRQLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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